Acyl carrier protein (65-74) Acyl carrier protein (65-74) Acyl Carrier Protein (ACP) (65-74) is an active acyl carrier protein (ACP) fragment.
Brand Name: Vulcanchem
CAS No.: 66851-75-0
VCID: VC21540570
InChI: InChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66)/t22-,23-,24-,25-,28-,29-,30-,31-,36-,37-,38-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
Molecular Formula: C47H74N12O16
Molecular Weight: 1063.2 g/mol

Acyl carrier protein (65-74)

CAS No.: 66851-75-0

Cat. No.: VC21540570

Molecular Formula: C47H74N12O16

Molecular Weight: 1063.2 g/mol

* For research use only. Not for human or veterinary use.

Acyl carrier protein (65-74) - 66851-75-0

CAS No. 66851-75-0
Molecular Formula C47H74N12O16
Molecular Weight 1063.2 g/mol
IUPAC Name (3S)-3-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66)/t22-,23-,24-,25-,28-,29-,30-,31-,36-,37-,38-/m0/s1
Standard InChI Key OBUGXZVDQXDGTF-VEJNRXSDSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N
SMILES CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
Canonical SMILES CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N

Chemical Structure and Properties

Acyl carrier protein (65-74) is a decapeptide fragment corresponding to amino acid residues 65 through 74 of the complete acyl carrier protein. This specific peptide segment possesses distinctive chemical and physical characteristics that make it noteworthy in biochemical research.

Basic Chemical Information

The peptide is characterized by the following chemical properties:

  • CAS Number: 66851-75-0

  • Molecular Formula: C47H74N12O16

  • Molecular Weight: 1063.17-1063.2 g/mol

  • Chemical Name: Glycine, L-valyl-L-glutaminyl-L-alanyl-L-alanyl-L-isoleucyl-L-α-aspartyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-

The peptide contains sterically hindered amino acid residues including valine and isoleucine, which contribute to its complex structure and synthesis challenges . It also has the tendency to form β-sheet structures through internal association, which affects its behavior during synthesis procedures .

Physical Properties

Based on available data, acyl carrier protein (65-74) has the following physical characteristics:

PropertyValueSource
Physical FormSolid
ColorWhite to off-white
Boiling Point1574.4±65.0 °C (Predicted)
Density1.301±0.06 g/cm³ (Predicted)
pKa3.27±0.10 (Predicted)
Recommended Storage Temperature-20°C

The physical characteristics of this peptide contribute to its stability and handling requirements in laboratory settings. The recommended storage temperature of -20°C helps maintain its structural integrity for research applications .

Biological Role and Significance

Understanding the biological context of acyl carrier protein (65-74) requires examining its role as part of the larger acyl carrier protein family and its functions in metabolic pathways.

Research Significance

The significance of acyl carrier protein (65-74) extends beyond its natural biological role to its importance in peptide chemistry research. This peptide fragment has become a standard test peptide in solid phase peptide synthesis (SPPS) due to its challenging synthesis properties . It serves as a benchmark for evaluating new synthesis methodologies and coupling reagents.

The peptide's tendency to develop internal secondary structures makes it particularly valuable for testing the efficiency and capability of new synthetic approaches . Its difficult synthesis profile provides a rigorous test for advancements in peptide chemistry techniques.

Synthesis Challenges and Methodologies

One of the most notable aspects of acyl carrier protein (65-74) is its status as a particularly challenging peptide to synthesize, which has led to its adoption as a model compound for testing synthesis methodologies.

Synthesis Difficulties

Acyl carrier protein (65-74) has become one of the outstanding test peptides in solid phase peptide synthesis (SPPS) due to several challenging characteristics:

  • Development of internal secondary structures during synthesis

  • Presence of sterically hindered amino acid residues such as valine and isoleucine

  • Formation of β-sheets through internal association

  • Low synthetic yields resulting from these structural complexities

These challenges have made it valuable as a model "difficult peptide" for evaluating the effectiveness of new coupling reagents and synthesis approaches .

Advanced Synthesis Approaches

Research has developed several innovative approaches to address the synthesis challenges posed by acyl carrier protein (65-74):

Novel Support Materials

One study reported the synthesis of retro-ACP (74-65) on a novel 4% tri-(propylene glycol) glycerolate diacrylate cross-linked polystyrene (PS-TRPGGDA) support . This approach utilized a functional site present in the cross-linker, making it unique and cost-effective compared to other styrene-based polymer supports . Comparative studies with traditional Merrifield resin indicated higher yield and purity of the peptide synthesized on this novel support .

N-α-Fluorenylmethoxycarbonyl Amino Acids Approach

Another significant approach involved using base-labile N-α-9-fluorenylmethoxycarbonylamino-acids in combination with acid-labile t-butyl or p-alkoxybenzyl side-chain or carboxy-terminal protecting groups . This methodology allowed for solid-phase peptide synthesis under exceptionally mild reaction conditions, avoiding the repetitive and vigorous acidic treatments required in conventional synthesis approaches .

Ynamide Coupling Reagents

Recent advancements include the application of ynamide coupling reagents for synthesizing acyl carrier protein (65-74). These reagents have shown remarkable effectiveness in handling the challenging aspects of this peptide's synthesis . The coupling reactions on resin proceeded rapidly and could be completed within 20-30 minutes for each amino acid, including sterically hindered amino acids such as valine and isoleucine . This approach yielded the ACP (65-74) with an impressive crude purity of 90% after cleavage from the resin .

Research Applications and Significance

The practical applications of acyl carrier protein (65-74) extend across various areas of biochemical research, particularly in advancing peptide synthesis methodologies.

Benchmark for Peptide Synthesis

Acyl carrier protein (65-74) has established itself as a standard benchmark peptide for evaluating the efficiency and capability of peptide synthesis methodologies . Its challenging synthesis profile makes it an ideal model for testing new coupling reagents, support materials, and synthesis protocols .

Researchers often use this peptide to validate new approaches before applying them to other complex peptides. The successful synthesis of this challenging peptide with high purity serves as strong evidence for the effectiveness of new methodologies .

Evaluating Coupling Reagents

The peptide has played a crucial role in the development and evaluation of new coupling reagents, such as the ynamide coupling reagents that have shown remarkable effectiveness in peptide bond formation . These reagents demonstrated excellent efficiency in the activation step of peptide synthesis and enabled the α-acyloxyenamides active ester to be used directly for aminolysis without further purification .

The synthesis of acyl carrier protein (65-74) using these reagents showed no detectable racemization/epimerization, which is significant for maintaining the stereochemical integrity of the peptide . The substrate showed excellent tolerance for common amine protecting groups (Boc, Cbz, and Fmoc) and remarkable selectivity for amino groups, even in the presence of side-chain functional groups .

Understanding Peptide Structure Formation

Research involving acyl carrier protein (65-74) has contributed to a deeper understanding of peptide structure formation, particularly regarding the development of internal secondary structures and β-sheet formation through internal association . These insights have broader implications for understanding protein folding and structure-function relationships.

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